>2‑Fold Enhancement in Ionizing‑Radiation‑Induced Cell Death versus Parent IM3829 and In‑Class Analogs
In the H1299 non‑small‑cell lung cancer cell line, the butyl‑substituted derivative (compound 2g in the original publication, structurally identical to N‑Butyl‑4‑(2‑cyclohexylethoxy)aniline) increased ionizing‑radiation‑induced cell death from a baseline of 2.90 ± 0.22 (radiation alone) to 6.02 ± 0.87 (combined treatment), representing a >2‑fold enhancement [1]. Among the nine derivatives evaluated, compound 2g demonstrated the highest radiosensitizing effect, outperforming the parent molecule IM3829 and all other N‑substituted analogs [1].
| Evidence Dimension | Clonogenic cell death (IR‑induced, fold‑change in dead cell population) |
|---|---|
| Target Compound Data | 6.02 ± 0.87 (combined IR + compound 2g) |
| Comparator Or Baseline | 2.90 ± 0.22 (IR alone); Parent IM3829 and other derivatives 2a–2f, 2h–2i showed lower enhancement (exact values not provided, but ranked below 2g) |
| Quantified Difference | >2‑fold increase over IR-alone baseline; highest among nine derivatives |
| Conditions | H1299 NSCLC cell line; ionizing radiation (dose not specified); cell‑death quantification assay |
Why This Matters
For procurement in radiosensitizer discovery programs, this compound offers the maximal pharmacodynamic response validated in the series, directly translating to higher assay sensitivity in Nrf2‑inhibitor screens.
- [1] Ahn, J., Nam, K.-Y., Lee, S.-L.-O., Ryu, H., Choi, H. K., & Song, J.-Y. (2014). Synthesis and Biological Evaluation of Novel IM3829 (4-(2-Cyclohexylethoxy)aniline) Derivatives as Potent Radiosensitizers. Bulletin of the Korean Chemical Society, 35(12), 3623–3626. View Source
